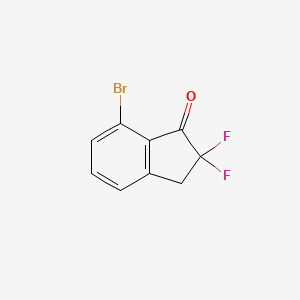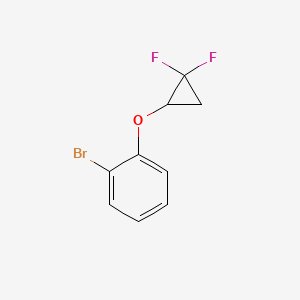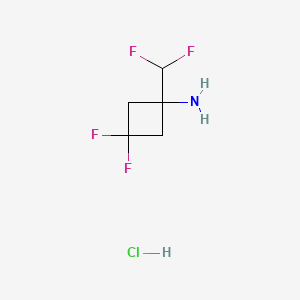
4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of boronic acid esters.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trihalides or boronic acids. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. The general reaction scheme is as follows:
Pinacol+Boron trihalide→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Borylation: It is used to introduce boron atoms into organic molecules.
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between boronic acids and halides.
Hydroboration: Addition of boron to alkenes and alkynes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Anhydrous Conditions: Essential to prevent hydrolysis of boron intermediates.
Major Products Formed
Boronic Acid Esters: Key intermediates in organic synthesis.
Aryl Boronates: Formed in Suzuki-Miyaura coupling reactions.
Alkyl Boronates: Result from hydroboration reactions.
科学的研究の応用
4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The compound exerts its effects primarily through the formation of boron-oxygen bonds. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transfer of the boron group to the organic substrate, forming a new carbon-carbon bond. The molecular targets and pathways involved include:
Palladium Complexes: Act as intermediates in the coupling reaction.
Boron Intermediates: Participate in the formation of boronic acid esters.
類似化合物との比較
Similar Compounds
- 4,4,5,5-Tetramethyl-2-isopropoxy-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-methoxy-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-ethoxy-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane is unique due to its higher stability and reactivity compared to its methyl and ethyl counterparts. This makes it particularly useful in reactions requiring stringent conditions and high yields.
特性
分子式 |
C13H27BO3 |
|---|---|
分子量 |
242.16 g/mol |
IUPAC名 |
4,4,5,5-tetraethyl-2-propan-2-yloxy-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H27BO3/c1-7-12(8-2)13(9-3,10-4)17-14(16-12)15-11(5)6/h11H,7-10H2,1-6H3 |
InChIキー |
MGXXVDMSMRBVQX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(CC)CC)(CC)CC)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
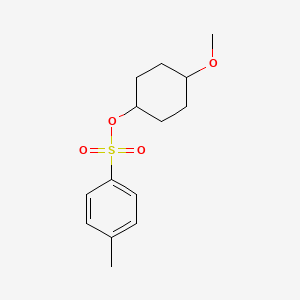

![tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13468085.png)
![tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B13468089.png)
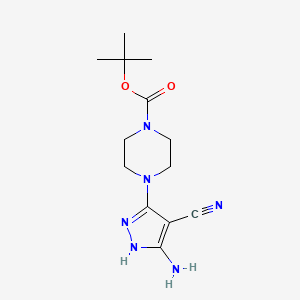
![6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468110.png)

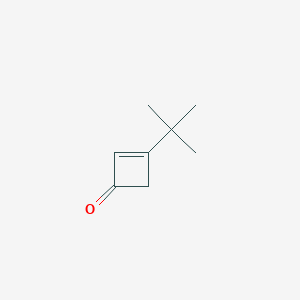
![Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]-](/img/structure/B13468127.png)
